6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
Description
This compound features a pyridazinone core substituted with a 2-fluorophenylpiperazine moiety at position 6, a methoxy group at position 5, and a phenyl group at position 2. Its synthesis involves multi-step reactions starting from 3,6-dichloropyridazine, which reacts with (2-fluorophenyl)piperazine to form intermediates that are further functionalized via nucleophilic substitution and condensation reactions . The structural complexity and substitution pattern make it a candidate for pharmacological studies, particularly targeting neurological or cardiovascular receptors due to the piperazine scaffold’s prevalence in bioactive molecules.
Properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-30-19-15-20(28)27(16-7-3-2-4-8-16)24-21(19)22(29)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHQXUTXZRUECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific conditions such as the presence of a base like DBU and the use of solvents like ethanol for crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of microwave-assisted synthesis has been reported for related compounds, which can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one has been studied for its potential cytotoxic effects in liver and colon cancer cell lines . It has shown promising activity in inhibiting the proliferation of cancer cells, making it a candidate for further research in cancer therapy. Additionally, this compound has been explored for its potential use in the treatment of other diseases due to its diverse pharmacological properties .
Mechanism of Action
The mechanism of action of 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in cancer cells. It is believed to interfere with cellular pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may inhibit key enzymes involved in cancer cell growth .
Comparison with Similar Compounds
Substituent Variations on the Pyridazinone Core
a. Position 2 Substituents
- Target Compound : 2-Phenyl group (C₆H₅).
- Analog (BI71923): 2-(4-Methylphenyl) group ().
b. Position 5 Substituents
Piperazine Moiety Modifications
a. Aromatic Ring Substituents
b. Carbonyl Linker Variations
- Target Compound : Piperazine-1-carbonyl.
- Analog (): Piperazine linked to a pyrazolopyrimidinone. The pyrazolopyrimidinone core may confer distinct kinase inhibitory activity compared to pyridazinone’s PDE (phosphodiesterase) inhibition .
Hydrazide/Hydrazone Derivatives
The target compound’s derivatives (e.g., T1–T12 in ) incorporate benzalhydrazone groups via condensation with substituted benzaldehydes. For example:
Physicochemical and Bioavailability Trends
A bioavailability radar for analogs T3 and T6 () highlights key parameters:
| Parameter | T3 (Methoxy Derivative) | T6 (Chloro Derivative) |
|---|---|---|
| logP | 2.8 | 3.5 |
| Water Solubility | Moderate | Low |
| Permeability | High | Moderate |
The target compound’s 5-methoxy and 2-phenyl groups likely position it between T3 and T6 in terms of solubility-permeability balance .
Biological Activity
The compound 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyridazine core and several functional groups, which may influence its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is CHFNO. Its structure can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry. The incorporation of the 2-fluorophenyl group is particularly significant as it may enhance the compound's biological activity and pharmacokinetic profile.
Biological Activity Overview
Research indicates that similar compounds exhibit significant inhibitory activity against monoamine oxidase B (MAO-B) , an enzyme implicated in neurological disorders such as depression and Alzheimer's disease. The biological evaluation of derivatives containing the piperazine moiety has shown promising results, with some exhibiting low nanomolar IC values, indicating potent activity against MAO-B .
Table 1: Comparison of Related Compounds and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Contains fluorinated phenyl and methoxy groups | Potential anti-inflammatory activity |
| 5-Methoxy-2-(o-tolyl)pyrimidin-4-one | Similar pyrimidine core with methoxy substitution | Exhibits anti-cancer properties |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | Contains piperazine but lacks pyridazine core | Known for antidepressant effects |
The primary mechanism of action for This compound is believed to involve the inhibition of MAO-B. Studies have shown that certain derivatives can act as reversible and competitive inhibitors of MAO-B, with selectivity indices indicating a preference over MAO-A. For instance, one study identified a derivative with an IC value of 0.013 µM for MAO-B inhibition, demonstrating its potential as a lead candidate for treating neurodegenerative disorders .
Case Studies
In a recent study involving various pyridazinone derivatives, two compounds—designated T3 and T6—were evaluated for their MAO inhibitory activities. T6 was found to be less toxic to healthy fibroblast cells compared to T3, suggesting a favorable safety profile. The cytotoxic effects were assessed using L929 cells, where T6 showed no significant cytotoxicity at any tested concentration, while T3 caused complete cell death at higher doses .
Table 2: Cytotoxicity Results of Pyridazinone Derivatives
| Compound | IC (µM) | Cytotoxic Effects |
|---|---|---|
| T3 | 27.05 | Significant at higher doses |
| T6 | 120.6 | No significant cytotoxicity |
Pharmacological Implications
Given its ability to inhibit MAO-B, This compound holds promise for treating various neurological conditions. Its structural features suggest potential applications in developing therapeutic agents aimed at mood disorders and neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
